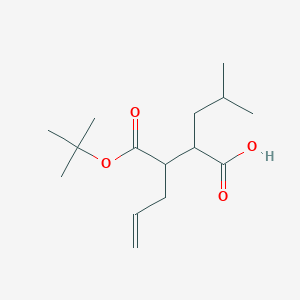
sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a complex organic compound that features a sodium ion coordinated to a highly functionalized enolate. This compound is characterized by its trifluoromethyl group, cyano group, and ethoxy group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with sodium cyanide in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the cyano group is introduced to the enolate intermediate. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the enolate to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines or alcohols.
科学的研究の応用
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals, including materials with unique electronic or optical properties.
作用機序
The mechanism by which sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. Additionally, the enolate moiety can participate in Michael addition reactions, further modifying biological targets.
類似化合物との比較
Similar Compounds
Sodium 4,4,4-trifluoroacetoacetate: Similar in structure but lacks the cyano and ethoxy groups.
Sodium cyanoacetate: Contains a cyano group but lacks the trifluoromethyl and ethoxy groups.
Sodium ethyl acetoacetate: Contains an ethoxy group but lacks the cyano and trifluoromethyl groups.
Uniqueness
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano and ethoxy groups provide additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C7H5F3NNaO3 |
|---|---|
分子量 |
231.10 g/mol |
IUPAC名 |
sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C7H6F3NO3.Na/c1-2-14-6(13)4(3-11)5(12)7(8,9)10;/h12H,2H2,1H3;/q;+1/p-1/b5-4-; |
InChIキー |
STEKPLGHRINIQW-MKWAYWHRSA-M |
異性体SMILES |
CCOC(=O)/C(=C(/C(F)(F)F)\[O-])/C#N.[Na+] |
正規SMILES |
CCOC(=O)C(=C(C(F)(F)F)[O-])C#N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)









